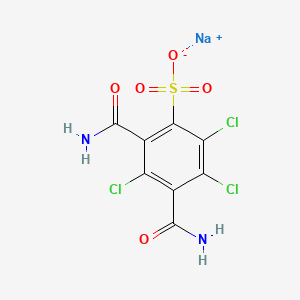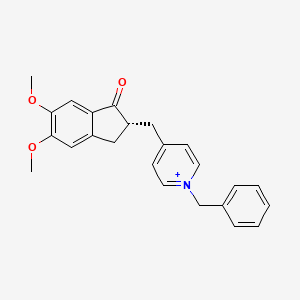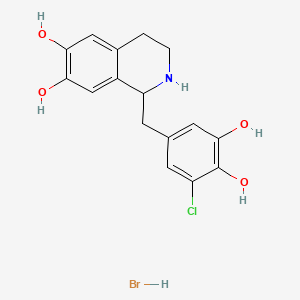
5'-Chloro-norlaudanosoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a key intermediate in the biosynthetic pathway to morphinan and benzylisoquinoline alkaloids. These alkaloids are significant due to their pharmacological properties, including their use in pain management and as antibiotics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-norlaudanosoline typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde. This reaction is catalyzed by norlaudanosoline synthase, an enzyme that facilitates the formation of the tetrahydroisoquinoline structure . The reaction conditions often include a controlled pH environment to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of 5’-Chloro-norlaudanosoline can be achieved through microbial fermentation. Engineered strains of Saccharomyces cerevisiae have been used to produce norlaudanosoline by optimizing the concentration of dopamine and enzymes involved in the biosynthetic pathway . This method offers a scalable and sustainable approach to producing this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Chloro-norlaudanosoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 5’-Chloro-norlaudanosoline with modified functional groups, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
5’-Chloro-norlaudanosoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex alkaloids and other bioactive compounds.
Biology: The compound is used to study enzyme-catalyzed reactions and metabolic pathways in microorganisms.
Medicine: It is a precursor in the synthesis of morphinan alkaloids, which are used as analgesics and antitussives.
Industry: The compound is utilized in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The mechanism of action of 5’-Chloro-norlaudanosoline involves its role as an intermediate in the biosynthesis of benzylisoquinoline alkaloids. These alkaloids interact with various molecular targets, including opioid receptors, to exert their pharmacological effects. The compound’s structure allows it to participate in enzyme-catalyzed reactions that lead to the formation of active alkaloids .
Vergleich Mit ähnlichen Verbindungen
Norlaudanosoline: The parent compound, which lacks the chlorine substituent.
S-reticuline: Another intermediate in the biosynthesis of benzylisoquinoline alkaloids.
S-norcoclaurine: A related compound involved in the same biosynthetic pathway.
Uniqueness: 5’-Chloro-norlaudanosoline is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of derivatives that can be synthesized from it. This structural modification can also affect the compound’s pharmacological properties, making it a valuable intermediate in the synthesis of specific alkaloids.
Eigenschaften
Molekularformel |
C16H17BrClNO4 |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
1-[(3-chloro-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16ClNO4.BrH/c17-11-3-8(5-15(21)16(11)22)4-12-10-7-14(20)13(19)6-9(10)1-2-18-12;/h3,5-7,12,18-22H,1-2,4H2;1H |
InChI-Schlüssel |
INODXGDBUNYVBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C(=C3)Cl)O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



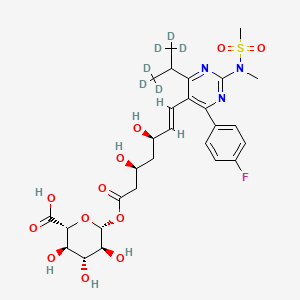

![(6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13862353.png)
![6-Fluoro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13862360.png)



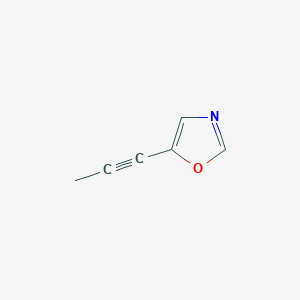
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
